2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a benzimidazole core substituted with a methyl group at the 1-position and a phenyl group at the 5-position. A thioether linkage connects the benzimidazole moiety to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical pharmacophore for target binding .
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-25-16(13-6-3-2-4-7-13)11-23-18(25)27-12-17(26)24-15-9-5-8-14(10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMQFMFKBWLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, identified by its CAS number 932514-54-0, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.4 g/mol. The structure features an imidazole ring, which is known for its biological significance, particularly in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₃N₃OS |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 932514-54-0 |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that imidazole derivatives can exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The presence of the imidazole moiety may enhance its interaction with these targets.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The thioether linkage in this compound may contribute to its ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Anticancer Studies
Several studies have explored the anticancer potential of imidazole-based compounds:
- In vitro Studies : Compounds similar to 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have shown significant cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For instance, derivatives exhibited IC50 values ranging from 16.38 μM to over 100 μM, indicating their potency in inhibiting cancer cell growth .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented:
- Testing Against Fungal Strains : Research indicates that imidazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. For example, certain derivatives demonstrated MIC values between 64 and 512 μg/mL against these strains .
Summary of Biological Activities
The following table summarizes the biological activities associated with 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide:
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Thioether Linkages
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Structural Differences: Replaces the 3-(trifluoromethyl)phenyl group with a 4-bromophenyl-substituted thiazole and introduces a triazole-phenoxymethyl bridge.
- Key Data :
- Functional Impact : The bromine atom increases molecular weight and may enhance halogen bonding, but reduces solubility compared to the trifluoromethyl group in the target compound.
3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)
- Structural Differences : Substitutes the 3-(trifluoromethyl)phenyl group with a 2,4-dinitrophenyl ring and adds a benzamide linkage.
Analogues with Trifluoromethyl Substitutions
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13)
- Structural Differences : Replaces the benzimidazole-thioether with a benzothiazole ring and positions the trifluoromethyl group on the benzothiazole rather than the phenylacetamide.
- Synthesis : Yielded 19% under microwave irradiation, indicating challenging synthesis compared to conventional methods for benzimidazole derivatives .
- Functional Impact : The benzothiazole core may alter binding affinity in biological targets due to differences in aromatic stacking interactions.
Analogues with Variable Aryl Substituents
Compounds 9a–9e (e.g., 9a: 2-phenylthiazole; 9b: 4-fluorophenyl; 9d: 4-methylphenyl) exhibit systematic variations in aryl substituents on the thiazole ring. Key observations:
- Electron-Withdrawing Groups (e.g., 9b: 4-F) : Enhance polarity but reduce membrane permeability.
- Electron-Donating Groups (e.g., 9d: 4-CH3) : Improve solubility but may weaken target binding.
- Comparative Data :
| Compound | Substituent | Melting Point (°C) | C (%) (Exp/Calc) |
|---|---|---|---|
| 9a | 2-Phenyl | 198–200 | 62.50/62.56 |
| 9b | 4-Fluorophenyl | 205–207 | 58.30/58.35 |
| Target | 3-CF3 | Not reported | - |
Q & A
Q. Stability Data :
| Condition | Degradation (%) at 24 hrs |
|---|---|
| Aqueous solution, RT | 45 |
| Dry, −20°C | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
